molecular formula C6H12O3 B590699 2-Pentanone, 4-hydroxy-4-methoxy- (9CI) CAS No. 131023-29-5

2-Pentanone, 4-hydroxy-4-methoxy- (9CI)

Cat. No.: B590699
CAS No.: 131023-29-5
M. Wt: 132.16 g/mol
InChI Key: OZRLQWQABFEBBB-UHFFFAOYSA-N
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Description

2-Pentanone, 4-hydroxy-4-methoxy- (9CI) is a chemical compound with the molecular formula C6H12O3. It is also known as 4-hydroxy-4-methoxypentan-2-one. This compound is characterized by the presence of both hydroxyl and methoxy functional groups attached to a pentanone backbone. It is used in various chemical processes and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentanone, 4-hydroxy-4-methoxy- (9CI) can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-2-pentanone with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, allowing the methoxy group to be introduced into the molecule.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or crystallization are employed to obtain the final compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

2-Pentanone, 4-hydroxy-4-methoxy- (9CI) undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-pentanone, 4-methoxy- (9CI), while reduction of the ketone group can produce 4-hydroxy-4-methoxypentanol.

Scientific Research Applications

2-Pentanone, 4-hydroxy-4-methoxy- (9CI) has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism by which 2-Pentanone, 4-hydroxy-4-methoxy- (9CI) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl and methoxy groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The specific pathways involved depend on the context of its use, whether in chemical reactions or biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-4-methyl-2-pentanone:

    2-Pentanone, 4-hydroxy-4-ethyl- (9CI): This compound has an ethyl group instead of a methoxy group.

Uniqueness

2-Pentanone, 4-hydroxy-4-methoxy- (9CI) is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research contexts where these functional groups are required.

Biological Activity

2-Pentanone, 4-hydroxy-4-methoxy- (9CI), also known as 4-hydroxy-4-methyl-2-pentanone, is an organic compound with significant industrial applications and potential biological activities. This article explores its biological effects, including toxicity, genotoxicity, and potential therapeutic applications based on diverse research findings.

  • Chemical Formula: C6H12O2
  • Molecular Weight: 116.1583 g/mol
  • CAS Number: 123-42-2

Biological Activity Overview

The biological activity of 2-pentanone, 4-hydroxy-4-methoxy-, has been investigated in various studies focusing on its toxicity profile, genotoxicity, and potential therapeutic applications.

Toxicity Studies

  • Acute and Chronic Toxicity :
    • In a study assessing repeated-dose toxicity in rats, the no observed adverse effect levels (NOAEL) were reported at 30 mg/kg body weight/day for males and 100 mg/kg body weight/day for females. Significant effects included hepatocellular hypertrophy and increased kidney weights at higher doses (300 and 1000 mg/kg) .
    • The compound exhibited decreased locomotor activity and increased basophilic tubules in high-dose groups .
  • Genotoxicity :
    • The compound was tested for mutagenicity using various bacterial strains and showed no mutagenic effects either with or without metabolic activation, indicating a low risk of genotoxicity .
    • Chromosomal aberration tests also yielded negative results, reinforcing its safety regarding genetic damage .
  • Carcinogenic Potential :
    • While specific carcinogenic data for this compound are lacking, it is a major metabolite of methyl isobutyl ketone (MIBK), which has been classified as a Category 3 carcinogen by NICNAS due to limited evidence of carcinogenic effects .

Study on Neurotoxicity

A study focused on neurotoxic effects revealed that exposure to high concentrations of the compound led to lethargy and reduced activity levels in animal models. Notably, the study indicated that while acute effects were observed at high doses, chronic exposure did not result in significant behavioral changes .

Research Findings Summary Table

Study FocusFindingsReference
ToxicityNOAELs established at 30 mg/kg (males) and 100 mg/kg (females); liver and kidney effects noted
GenotoxicityNon-mutagenic in bacterial tests; negative chromosomal aberration results
Carcinogenic PotentialLimited evidence from related compounds; MIBK classified as Category 3 carcinogen
NeurotoxicityLethargy observed at high doses; chronic exposure showed no significant behavioral changes
Antibacterial ActivityRelated compounds show efficacy against MRSA; potential for new antibacterial drug development

Properties

CAS No.

131023-29-5

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

4-hydroxy-4-methoxypentan-2-one

InChI

InChI=1S/C6H12O3/c1-5(7)4-6(2,8)9-3/h8H,4H2,1-3H3

InChI Key

OZRLQWQABFEBBB-UHFFFAOYSA-N

SMILES

CC(=O)CC(C)(O)OC

Canonical SMILES

CC(=O)CC(C)(O)OC

Synonyms

2-Pentanone, 4-hydroxy-4-methoxy- (9CI)

Origin of Product

United States

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